molecular formula C37H56O4 B1223207 Artapetalin C

Artapetalin C

Cat. No. B1223207
M. Wt: 564.8 g/mol
InChI Key: QHKSMEVDOFESGZ-WSLZLVNGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Artapetalin C is a natural product found in Artabotrys hexapetalus with data available.

Scientific Research Applications

Antitumor Activities and Mechanisms

Artapetalin C and its derivatives, such as artemisinin (ART) and dihydroartemisinin (DHA), show significant antitumor activities. These compounds are particularly effective against human hepatoma cells, irrespective of p53 status, and display minimal effects on normal cells, making them promising therapeutics for human hepatoma. They inhibit cell proliferation, induce apoptosis, and modulate gene expression related to cell growth and apoptosis both in vitro and in vivo (Hou, Wang, Zhang, & Wang, 2008).

Pharmacogenomic Identification in Cancer Therapy

Artesunate (ART), another derivative, has been studied for its cytotoxic activity towards cancer cells. A gene-hunting approach revealed that ART influences the activity of transcription factors regulating genes involved in cancer cell response. This suggests a role of c-Myc and Max-mediated transcriptional control in ART's therapeutic effects in cancer cells, but also the potential for unwanted side effects by affecting therapy-unrelated genes (Sertel et al., 2010).

Antimicrobial Activities

The in vitro antimicrobial activity of Caesalpinia decapetala, which contains artapetalin C, shows significant antibacterial activity against various bacteria. This suggests its potential as a therapeutic approach for infectious disease management (Sharma et al., 2018).

Antioxidant Effects

Caesalpinia decapetala exhibits antioxidant effects. An extract from the plant significantly reduced the oxidative deterioration of oil-in-water emulsions, indicating its potential as a natural antioxidant source for food and cosmetic industries (Gallego et al., 2017).

Anti-Inflammatory and Analgesic Effects

Caesalpinia decapetala, which contains artapetalin C, has been found to possess analgesic, anti-inflammatory, and anti-pyretic activities. This highlights its potential in the treatment of pain and inflammation-related conditions (Parveen et al., 2014).

properties

Product Name

Artapetalin C

Molecular Formula

C37H56O4

Molecular Weight

564.8 g/mol

IUPAC Name

3-[(7Z,10Z,13Z)-16-[[(1R,4R,5R,6R,7S,10R)-4,10-dimethyl-7-propan-2-yl-4-tricyclo[4.4.0.01,5]decanyl]oxy]hexadeca-7,10,13-trienyl]-4-methoxy-5-methylidenefuran-2-one

InChI

InChI=1S/C37H56O4/c1-27(2)30-23-22-28(3)37-25-24-36(5,34(37)32(30)37)40-26-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-31-33(39-6)29(4)41-35(31)38/h7,9-10,12,16,18,27-28,30,32,34H,4,8,11,13-15,17,19-26H2,1-3,5-6H3/b9-7-,12-10-,18-16-/t28-,30+,32-,34+,36-,37-/m1/s1

InChI Key

QHKSMEVDOFESGZ-WSLZLVNGSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H]2[C@]13[C@@H]2[C@](CC3)(C)OCC/C=C\C/C=C\C/C=C\CCCCCCC4=C(C(=C)OC4=O)OC)C(C)C

Canonical SMILES

CC1CCC(C2C13C2C(CC3)(C)OCCC=CCC=CCC=CCCCCCCC4=C(C(=C)OC4=O)OC)C(C)C

synonyms

artapetalin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Artapetalin C
Reactant of Route 2
Artapetalin C
Reactant of Route 3
Artapetalin C
Reactant of Route 4
Artapetalin C
Reactant of Route 5
Artapetalin C
Reactant of Route 6
Reactant of Route 6
Artapetalin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.